Sodium bicarbonate, for cell culture

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

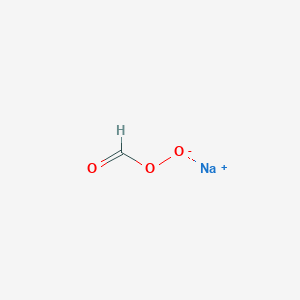

Sodium bicarbonate, also known as sodium hydrogen carbonate, is a chemical compound with the formula NaHCO₃. It is a white crystalline solid that often appears as a fine powder. Sodium bicarbonate is commonly known as baking soda and has a slightly salty, alkaline taste. It is widely used in various applications, including baking, cleaning, and as an antacid. In cell culture, sodium bicarbonate is used as a buffering agent to maintain the pH of the culture medium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium bicarbonate can be synthesized through the Solvay process, which involves the reaction of sodium chloride (salt), ammonia, and carbon dioxide in water. The overall chemical reaction is: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

Industrial Production Methods: In industrial settings, sodium bicarbonate is produced by dissolving soda ash (sodium carbonate) in water and then bubbling carbon dioxide through the solution. This results in the precipitation of sodium bicarbonate: [ \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{NaHCO}_3 ]

Types of Reactions:

-

Acid-Base Reactions: Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt. For example, with acetic acid: [ \text{NaHCO}_3 + \text{CH}_3\text{COOH} \rightarrow \text{CO}_2 + \text{H}_2\text{O} + \text{CH}_3\text{COONa} ]

-

Thermal Decomposition: When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions:

Acids: Common acids used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid.

Heat: Thermal decomposition occurs at temperatures above 50°C.

Major Products:

Carbon Dioxide (CO₂): Produced in both acid-base reactions and thermal decomposition.

Sodium Carbonate (Na₂CO₃): Produced during thermal decomposition.

Water (H₂O): Produced in both acid-base reactions and thermal decomposition.

Chemistry:

Buffering Agent: Sodium bicarbonate is used to maintain pH levels in various chemical reactions and processes.

Biology:

Cell Culture: It is used to buffer the culture medium, maintaining an optimal pH for cell growth and function.

Metabolic Studies: Sodium bicarbonate is used in studies involving metabolic acidosis and alkalosis.

Medicine:

Antacid: Used to neutralize stomach acid and relieve heartburn and indigestion.

Treatment of Metabolic Acidosis: Administered to correct acid-base imbalances in the body.

Industry:

Food Industry: Used as a leavening agent in baking.

Cleaning Products: Included in formulations for its mild abrasive and deodorizing properties.

Fire Extinguishers: Used in dry chemical fire extinguishers to neutralize acids and extinguish flames.

Mécanisme D'action

Sodium bicarbonate acts as a buffering agent by neutralizing acids and maintaining pH balance. In cell culture, it reacts with hydrogen ions to form carbonic acid, which then dissociates into carbon dioxide and water. This buffering action helps maintain a stable pH environment for cells. The molecular targets include hydrogen ions (H⁺), and the pathways involved are acid-base neutralization and carbonic acid dissociation.

Comparaison Avec Des Composés Similaires

Sodium Carbonate (Na₂CO₃):

Potassium Bicarbonate (KHCO₃): Similar to sodium bicarbonate but contains potassium instead of sodium. It is used as a buffering agent and in fire extinguishers.

Ammonium Bicarbonate (NH₄HCO₃): Used in baking and as a leavening agent, it decomposes into ammonia, carbon dioxide, and water when heated.

Uniqueness of Sodium Bicarbonate: Sodium bicarbonate is unique due to its mild alkalinity, making it suitable for a wide range of applications, including food, medicine, and industrial processes. Its ability to release carbon dioxide upon reaction with acids or heat makes it an effective leavening agent and fire suppressant.

Propriétés

Numéro CAS |

937377-83-8 |

|---|---|

Formule moléculaire |

CHNaO3 |

Poids moléculaire |

84.007 g/mol |

Nom IUPAC |

sodium;oxido formate |

InChI |

InChI=1S/CH2O3.Na/c2-1-4-3;/h1,3H;/q;+1/p-1 |

Clé InChI |

JJBRCINQXASGAI-UHFFFAOYSA-M |

SMILES canonique |

C(=O)O[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

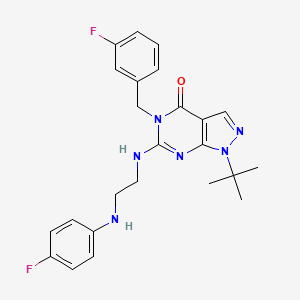

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)